Product packaging for Andrograpanin (Standard)(Cat. No.:CAS No. 82209-74-3)

Andrograpanin (Standard)

Cat. No.: B1249751
CAS No.: 82209-74-3
M. Wt: 318.4 g/mol
InChI Key: WKKBRRFSRMDTJB-JYBIWHBTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Natural Occurrence and Isolation Context of Andrograpanin from Andrographis paniculata

Andrograpanin is a naturally occurring, albeit minor, constituent of Andrographis paniculata (Burm.f.) Nees, a herbaceous plant belonging to the Acanthaceae family. jst.go.jprjptonline.orgfrontiersin.org This plant, commonly known as "King of Bitters," is native to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia. mdpi.comwikipedia.org The primary bioactive compounds of the plant are found in its aerial parts, specifically the leaves and stems. rjptonline.orgphcogres.com

The isolation of Andrograpanin from the plant matrix is a multi-step process. researchgate.net Typically, the dried, powdered plant material is first subjected to extraction using a solvent such as ethanol (B145695) or methanol. jst.go.jpfrontiersin.org This crude extract, containing a complex mixture of phytochemicals, is then partitioned using various solvents of differing polarities to separate compounds into fractions. mdpi.com Andrograpanin is often found in the ethyl acetate (B1210297) or methanolic fractions. mdpi.comnih.gov Final purification is achieved through advanced chromatographic techniques, such as column chromatography, which separates the individual compounds based on their physical and chemical properties, yielding pure Andrograpanin. jst.go.jpresearchgate.net Its structure is then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Table 1: Chemical Properties of Andrograpanin

Property Value Source(s)
Molecular Formula C20H30O3 targetmol.comglpbio.com
Molecular Weight 318.45 g/mol targetmol.comglpbio.com
CAS Number 82209-74-3 targetmol.comglpbio.com
Class Labdane (B1241275) Diterpenoid Lactone ontosight.ai
Synonyms 19-HYDROXY-8(17),13-LABDADIEN-16,15-OLIDE targetmol.com

Historical Perspective of Andrographis paniculata in Research and the Emergence of Andrograpanin

Andrographis paniculata has been a cornerstone of traditional medicine systems, including Ayurveda and Traditional Chinese Medicine, for centuries, used for a variety of ailments. mdpi.comnih.govlupinepublishers.com This extensive traditional use spurred modern scientific investigation into its chemical composition to identify the compounds responsible for its effects. nih.gov

Initial phytochemical research on the plant, dating back to the early 20th century, led to the isolation of its most abundant and bitter-tasting constituent, Andrographolide (B1667393). wikipedia.org For decades, research predominantly focused on Andrographolide and a few other major diterpenoids like Neoandrographolide (B1678159) and Deoxyandrographolide. phcogres.com

Significance of Diterpenoid Lactones in Drug Discovery Research

Andrograpanin belongs to the diterpenoid lactones, a large and structurally diverse class of natural products. ontosight.airesearchgate.net These compounds are characterized by a 20-carbon (diterpene) core structure derived from isoprene (B109036) units, which includes a lactone (a cyclic ester) ring. nih.gov Diterpenoid lactones are secondary metabolites found in numerous plant families and are of significant interest in drug discovery and development. nih.govbohrium.com

The importance of this class of compounds stems from the wide array of biological activities they exhibit. nih.govresearchgate.net Many diterpenoid lactones have demonstrated potent anti-inflammatory, antimicrobial, and antitumor properties in preclinical studies. nih.govbohrium.comresearchgate.net The specific arrangement of functional groups and the stereochemistry of the molecule heavily influence its biological targets and efficacy. acs.org For instance, the presence of an α,β-unsaturated γ-lactone ring in some diterpenoids has been linked to enhanced antiproliferative effects. acs.org

Andrographis paniculata is a particularly rich source of ent-labdane diterpenoid lactones, which are considered its primary bioactive constituents. jst.go.jpnih.gov The investigation of these compounds, from the major component Andrographolide to minor ones like Andrograpanin, provides a valuable platform for structure-activity relationship (SAR) studies. nih.govresearchgate.net By comparing the activities of structurally similar diterpenoid lactones, researchers can identify key chemical features responsible for specific biological effects, guiding the design of new therapeutic agents. nih.govbohrium.com

**Table 2: Major Diterpenoid Lactones from *Andrographis paniculata***

Compound Name Biological Activities Investigated Source(s)
Andrographolide Anti-inflammatory, Antiviral, Immunostimulatory, Hepatoprotective rjptonline.orgphcogres.comscirp.org
Neoandrographolide Anti-inflammatory, Antiviral, Hepatoprotective phcogres.comscirp.org
14-Deoxy-11,12-didehydroandrographolide Immunostimulatory, Anti-atherosclerotic, Anti-inflammatory frontiersin.orgphcogres.comscirp.org
14-Deoxyandrographolide Immunostimulatory, Hepatoprotective phcogres.comscirp.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B1249751 Andrograpanin (Standard) CAS No. 82209-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKBRRFSRMDTJB-JYBIWHBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107773
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82209-74-3
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82209-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Andrograpanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROGRAPANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M92UDM18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Activities of Andrograpanin: Research Perspectives

Anti-inflammatory Efficacy Studies of Andrograpanin

Andrograpanin demonstrates notable anti-inflammatory properties through various mechanisms, including the modulation of key signaling pathways and the inhibition of inflammatory mediators. biosynth.comtargetmol.com Research indicates its potential as a lead compound for the development of new anti-inflammatory drugs. researchgate.netnih.gov

Modulation of Pro-inflammatory Cytokines and Mediators in Cellular Models

Andrograpanin has been shown to effectively reduce the production of several pro-inflammatory cytokines in cellular models. nih.govcapes.gov.br In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, andrograpanin inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 (IL-12p70) in a dose-dependent manner. nih.govcapes.gov.brwindows.net This inhibitory effect is linked to the downregulation of the p38 mitogen-activated protein kinase (MAPKs) signaling pathway. nih.govcapes.gov.brphcogrev.com By suppressing the p38 MAPKs pathway, andrograpanin consequently reduces the gene expression levels of these pro-inflammatory cytokines. researchgate.netnih.gov Although it inhibits genes targeted by Nuclear Factor-kappa B (NF-κB), direct binding of andrograpanin to the NF-κB transcription factor has not been demonstrated. biosynth.comphcogrev.com

Table 1: Effect of Andrograpanin on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages


CytokineCell ModelKey FindingUnderlying MechanismSource
TNF-αLPS-stimulated macrophagesDose-dependent inhibition of production.Downregulation of p38 MAPKs signaling pathway.[6, 10, 11]
IL-6LPS-stimulated macrophagesDose-dependent inhibition of production.Downregulation of p38 MAPKs signaling pathway.[6, 10, 11]
IL-12p70LPS-stimulated macrophagesDose-dependent inhibition of production.Downregulation of p38 MAPKs signaling pathway.[6, 10]

Inhibition of Nitric Oxide Production in Inflammatory Responses

A key aspect of andrograpanin's anti-inflammatory activity is its ability to inhibit the overproduction of nitric oxide (NO), a significant mediator in inflammatory processes. nih.govcapes.gov.br In LPS-activated macrophage cells, andrograpanin curbed NO production in a concentration-dependent manner. researchgate.netnih.govmdpi.com This effect is achieved by down-regulating the gene expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. researchgate.netnih.govphcogj.com While andrograpanin does inhibit NO production, one study noted its IC50 value was greater than 100 µM, suggesting it is less potent than other compounds from Andrographis paniculata like andrographolide (B1667393). mdpi.com

Investigation of Andrograpanin's Impact on Inflammatory Cell Infiltration

Research has shown that andrograpanin can reduce the infiltration of inflammatory cells at sites of inflammation. researchgate.net In a study on lipopolysaccharide (LPS)-induced uterine injury in mice, treatment with andrograpanin led to a decrease in inflammatory cell penetration and a more preserved uterine structure compared to the untreated group. researchgate.net The severity of inflammatory cell infiltration, necrosis, and edema was substantially reduced in the andrograpanin-treated groups. researchgate.net This effect was further quantified by a decrease in myeloperoxidase (MPO) activity, an enzyme marker for neutrophil infiltration, in the uterine tissue. researchgate.net Similarly, studies on other extracts containing andrograpanin have shown a reduction in the infiltration of inflammatory cells such as macrophages, lymphocytes, and neutrophils into lung tissue following viral infection. amegroups.org

Immunomodulatory Effects of Andrograpanin Research

Beyond its direct anti-inflammatory actions, andrograpanin also exhibits immunomodulatory properties by influencing the behavior and function of immune cells. biosynth.comontosight.ai

Impact on Leukocyte Chemotaxis and CXCR4 Receptor Modulation

Andrograpanin has been found to specifically enhance leukocyte chemotaxis induced by the chemokine stromal cell-derived factor-1alpha (SDF-1α). phcogrev.comnih.gov This effect was observed in Jurkat and THP-1 cells, which are models for T-cells and monocytes, respectively. targetmol.comphcogrev.comnih.gov The compound's action is specific to the CXC chemokine receptor-4 (CXCR4), the receptor for SDF-1α. nih.gov It did not enhance cell migration induced by other chemokines like RANTES or monocyte chemotactic protein-1 (MCP-1). nih.gov The mechanism for this enhancement does not appear to involve direct interaction with the receptor-G protein coupling, as andrograpanin did not affect the binding of SDF-1α to CXCR4 or the subsequent G protein activation. nih.gov However, research suggests that the effect might be related to receptor internalization, as andrograpanin was found to significantly reduce the SDF-1α-induced internalization of the CXCR4 receptor. nih.gov

Table 2: Andrograpanin's Effect on Leukocyte Chemotaxis


ParameterCell ModelsObservationProposed MechanismSource
SDF-1α-induced chemotaxisJurkat, THP-1EnhancedReduced SDF-1α-induced CXCR4 internalization.[7, 9]
RANTES/MCP-1-induced chemotaxisJurkat, THP-1No effectAction is specific to the SDF-1α/CXCR4 axis. phcogrev.com
SDF-1α binding to CXCR4-No effectDoes not directly interfere with ligand-receptor binding. phcogrev.com

Influence on Immune Cell Activation and Function

Andrograpanin has been identified as having a potential influence on immune cell activation. frontiersin.org In one study investigating compounds from Andrographis paniculata for their effects on enterovirus 71, andrograpanin was tested for its ability to induce interferon-gamma (IFNγ). frontiersin.org The results showed that andrograpanin, among other compounds, did not significantly induce IFNγ transcription. frontiersin.org The study suggested that inhibiting IFNγ expression might be beneficial for anti-inflammatory effects during the immune homeostatic phase. frontiersin.org Andrograpanin's role as an anti-inflammatory and anti-infective agent points to its capacity to modulate immune responses. frontiersin.orgresearchgate.net

Anti-infectious and Antimicrobial Research on Andrograpanin

Andrograpanin, a secondary metabolite derived from the leaves of Andrographis paniculata, has demonstrated significant potential as an anti-infectious and antimicrobial agent. nih.govujpah.in Research has highlighted its ability to combat microbial infections, which have become a global threat due to increasing drug resistance. nih.gov The anti-infective properties of andrograpanin are a key area of its pharmacological investigation. ujpah.infrontiersin.org

Inhibition of Biofilm Formation in Bacterial Pathogens

A significant aspect of Andrograpanin's antimicrobial activity is its ability to inhibit the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial drugs. nih.gov

One study demonstrated that andrograpanin, at a concentration of 0.15 mM, significantly inhibited biofilm production by Pseudomonas aeruginosa when used in conjunction with 0.0084 mM of gentamicin (B1671437). nih.govresearchgate.net This inhibitory effect was associated with a reduction in the production of extracellular polymeric substances (EPS), which are crucial components of the biofilm matrix. nih.govresearchgate.net The structural changes in the biofilm following treatment with andrograpanin have been visualized using advanced microscopy techniques, including fluorescence microscopy, atomic force microscopy, and field emission scanning electron microscopy. nih.gov

Furthermore, research on Serratia marcescens showed that andrographolide, a related compound from which andrograpanin is derived, led to a 90% reduction in biofilm formation at a concentration of 100 µg/ml. rjptonline.org This effect was confirmed through microtiter plate assays and light microscopy. rjptonline.org Studies on Listeria monocytogenes also revealed that andrographolide could significantly reduce biofilm biomass by up to 73.7% at a concentration of 1 mg/mL. mdpi.com This was accompanied by the disruption of mature biofilms and a decrease in the number of viable bacterial cells within them. mdpi.com

Interactive Data Table: Inhibition of Biofilm Formation by Andrograpanin and Related Compounds

Bacterial Pathogen Compound Concentration Biofilm Inhibition Reference
Pseudomonas aeruginosa Andrograpanin (with Gentamicin) 0.15 mM Significant nih.gov
Serratia marcescens Andrographolide 100 µg/ml 90% rjptonline.org
Listeria monocytogenes Andrographolide 1 mg/mL 73.7% mdpi.com

Anti-virulence Factor Research in Microbial Systems

The anti-infectious properties of andrograpanin extend to the inhibition of virulence factors, which are molecules produced by pathogens that enable them to cause disease. wjgnet.com By targeting these factors, antivirulence therapies aim to disarm bacteria without directly killing them, potentially reducing the evolutionary pressure for antibiotic resistance. wjgnet.com

Research has shown that andrograpanin can impair the production of several virulence factors in Pseudomonas aeruginosa. nih.gov In silico molecular simulation studies have predicted that andrograpanin interacts with key proteins involved in quorum sensing (QS), a cell-to-cell communication system that regulates virulence. nih.gov These proteins include LasI, LasR, RhlI, and the swarming motility protein BswR. nih.govresearchgate.net By interfering with QS, andrograpanin can disrupt the coordinated expression of virulence genes. nih.gov

Specifically, treatment with andrograpanin in the presence of gentamicin led to a significant reduction in the production of exoprotease, LasB elastase, rhamnolipid, and pyocyanin (B1662382) in P. aeruginosa. researchgate.net Furthermore, the swarming motility of the bacteria was also inhibited. researchgate.net Similarly, andrographolide has been shown to down-regulate the expression of most virulence genes in Listeria monocytogenes by interfering with its Agr QS system. mdpi.com This resulted in a decreased ability of the bacteria to secrete listeriolysin O (LLO) and to adhere to and invade Caco-2 cells. mdpi.com

Evaluations against Specific Viral Agents in Research Models

While much of the anti-infectious research has focused on bacteria, some studies have explored the antiviral potential of compounds from Andrographis paniculata. Andrographolide, a major bioactive component of the plant, has shown activity against a broad range of viruses. nih.govbiorxiv.org

For instance, andrographolide has demonstrated inhibitory effects against Dengue virus (DENV). In HepG2 and HeLa cell lines infected with DENV serotype-2, andrographolide significantly reduced cellular infection and virus output. mdpi.com The effective concentration (EC50) was found to be 21.304 µM in HepG2 cells and 22.739 µM in HeLa cells for DENV-2. nih.govmdpi.com

Andrographolide and its derivatives have also been investigated for their activity against influenza viruses. mdpi.com In vitro assays have shown their effectiveness against various subtypes, including H1N1, H9N2, and H5N1. mdpi.comfrontiersin.org Furthermore, andrographolide has been reported to inhibit the human immunodeficiency virus (HIV). nih.gov

Antiproliferative and Anticancer Research on Andrograpanin

Andrograpanin and its parent compound, andrographolide, have been extensively studied for their potential as anticancer agents. mdpi.comresearchgate.netlongdom.org Research has demonstrated their ability to inhibit the proliferation of a wide array of cancer cell lines. mdpi.comphcogrev.com

In Vitro Cytotoxicity and Apoptosis Induction Studies

In vitro studies have consistently shown that andrographolide is cytotoxic to various cancer cell lines. mdpi.comphcogrev.com This cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. mdpi.compeerj.com

Andrographolide has been shown to induce apoptosis in human colorectal carcinoma Lovo cells, human leukemia HL-60 cells, and human prostate cancer PC-3 cells. mdpi.comnih.gov The induction of apoptosis is often associated with the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. f1000research.comnih.gov For example, in colon cancer HT-29 cells, andrographolide-induced apoptosis was linked to increased intracellular ROS levels. nih.gov

The apoptotic process triggered by andrographolide involves the activation of key cellular pathways. In many cancer cells, it enhances the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic pathway. frontiersin.org Furthermore, andrographolide has been observed to activate caspases, which are proteases that execute the apoptotic program. mdpi.com For instance, in PC-3 prostate cancer cells, it led to the activation of caspase-8 and caspase-9. academicjournals.org

Interactive Data Table: In Vitro Cytotoxicity of Andrographolide in Cancer Cell Lines

Cancer Cell Line Effect Mechanism Reference
Colorectal Carcinoma (Lovo) Cytotoxicity, Apoptosis Intrinsic and extrinsic apoptotic pathways nih.gov
Leukemia (HL-60) Apoptosis Increased Bax/Bcl-2 ratio, cytochrome c release mdpi.com
Prostate Cancer (PC-3) Apoptosis Caspase-8 and caspase-9 activation academicjournals.org
Colon Cancer (HT-29) Cytotoxicity, Apoptosis Increased ROS, mitochondrial membrane disruption nih.gov
Luminal-like Breast Cancer (MCF-7) Inhibition of proliferation Dose- and time-dependent frontiersin.org

Effects on Cell Cycle Progression in Cancer Cell Lines

In addition to inducing apoptosis, andrographolide can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. mdpi.com This prevents cancer cells from dividing and growing.

The effect of andrographolide on the cell cycle can vary depending on the cancer cell type. For instance, it has been reported to cause cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells and HL-60 leukemia cells. phcogrev.com In contrast, it induced G2/M phase arrest in MDA-MB-231 breast cancer cells and HepG2 liver cancer cells. phcogrev.com In colon cancer HT-29 cells, an interesting dose-dependent effect was observed, with lower doses causing G2/M arrest and higher doses leading to G0/G1 arrest. nih.gov

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. In MCF-7 cells, andrographolide treatment increased the levels of the cell cycle-dependent kinase (CDK) inhibitory protein p27. phcogrev.com In Lovo colon cancer cells, it led to an increase in the levels of p16, p21, and phosphorylated p53, while reducing the expression of CDK2 and CDK4. phcogrev.com In prostate cancer PC-3 cells, andrographolide was found to downregulate CDK1, contributing to G2/M arrest. academicjournals.org

Antioxidant Research into Andrograpanin's Efficacy

Andrograpanin, a significant labdane (B1241275) diterpenoid derived from the medicinal plant Andrographis paniculata, has been the subject of research for its potential therapeutic benefits, including its antioxidant properties. mdpi.comontosight.ai Scientific investigations suggest that Andrograpanin's ability to counteract oxidative stress may contribute to its broader pharmacological profile. ontosight.ai Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. ontosight.ainih.gov The antioxidant activity of Andrograpanin is often considered in the context of the synergistic effects of various compounds present in Andrographis paniculata extracts. mdpi.com

Further studies have explored the direct effects of isolated Andrograpanin on markers of oxidative and inflammatory stress. A key finding is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov Overproduction of NO is a hallmark of inflammatory conditions and contributes to oxidative damage. Research has shown that Andrograpanin inhibits NO production in a concentration-dependent manner. mdpi.comnih.gov

Table 1: Inhibitory Effect of Andrograpanin on Nitric Oxide (NO) Production

CompoundCell LineAssayResult (IC₅₀)Reference
AndrograpaninMurine MacrophagesNO Inhibition>100 µM mdpi.com

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition in vitro.

The mechanism behind the antioxidant effects of compounds from Andrographis paniculata is thought to involve pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress, and its activation leads to the production of antioxidant enzymes. mdpi.com Studies on A. paniculata extracts and its primary component, andrographolide, have demonstrated activation of the Nrf2 pathway, suggesting a potential mechanism through which its constituents, possibly including Andrograpanin, exert their protective effects. nih.govmdpi.com

Mechanisms of Action of Andrograpanin at the Molecular and Cellular Level

Investigation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. researchgate.net These pathways are activated by various extracellular stimuli, leading to a cascade of protein phosphorylation that ultimately results in a cellular response. conicet.gov.ar

Downregulation of p38 MAPKs Signaling Pathways

Research has shown that andrograpanin exhibits its anti-inflammatory effects in part by downregulating the p38 MAPK signaling pathways. medchemexpress.comcapes.gov.br In studies involving lipopolysaccharide (LPS)-stimulated macrophage cells, a model for inducing an inflammatory response, andrograpanin was found to inhibit the phosphorylation of p38 MAPK. medchemexpress.comtargetmol.comnih.gov This inhibition of p38 MAPK activation is a key mechanism underlying andrograpanin's anti-inflammatory activity. capes.gov.brresearchgate.net The downregulation of this pathway helps to maintain the self-renewal of stem cells and prevent terminal and abnormal differentiation of corneal epithelial cells. nih.gov

Elucidation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the immune and inflammatory responses. mdpi.com It controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and chemokines. mdpi.compatsnap.com

Studies suggest that andrograpanin plays a role in the inhibition of the NF-κB signaling pathway. frontiersin.orgmedkoo.com In LPS-stimulated bovine endometrial epithelial cells (bEECs) and in cases of LPS-induced endometrial injury, andrograpanin has been shown to inhibit the degradation of IκBα and the phosphorylation of p65, both of which are critical steps in the activation of the NF-κB pathway. medkoo.com While the direct binding of andrograpanin to the NF-κB transcription factor has not been definitively demonstrated, its ability to inhibit NF-κB target gene levels is a significant aspect of its anti-inflammatory mechanism. phcogrev.com

Analysis of Chemokine Receptor Interaction and Internalization Mechanisms

Chemokine receptors are instrumental in directing the migration of immune cells to sites of inflammation. thno.org The interaction of chemokines with their receptors initiates signaling cascades that lead to cell movement, a process known as chemotaxis. nih.gov

Specific Interactions with CXC Chemokine Receptor 4 (CXCR4)

Andrograpanin has been found to specifically interact with the CXC Chemokine Receptor 4 (CXCR4). nih.gov It enhances the chemotaxis of leukocytes, such as Jurkat and THP-1 cells, induced by the chemokine SDF-1α (also known as CXCL12), which is the specific ligand for CXCR4. medchemexpress.comnih.gov This effect is specific to the CXCR4 pathway, as andrograpanin does not enhance chemotaxis induced by other chemokines like RANTES or MCP-1. nih.gov

Interestingly, the mechanism of action does not appear to involve direct interference with the binding of SDF-1α to CXCR4 or the subsequent G protein activation. nih.gov Instead, research indicates that andrograpanin significantly reduces the internalization of the CXCR4 receptor following its activation by SDF-1α. phcogrev.comnih.gov By inhibiting receptor internalization, andrograpanin may prolong the signaling activity of CXCR4 on the cell surface, thereby enhancing the chemotactic response. nih.gov

Gene Expression and Protein Synthesis Modulation Studies

The anti-inflammatory effects of andrograpanin are also mediated through its ability to modulate the expression of genes and the synthesis of proteins that are central to the inflammatory process. capes.gov.br

Regulation of Pro-inflammatory Cytokine Gene Expression

Andrograpanin has been shown to inhibit the production of several pro-inflammatory cytokines in a dose-dependent manner in LPS-activated macrophage cells. nih.gov These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 (IL-12p70). nih.govnih.gov

The reduction in cytokine production is a result of andrograpanin's ability to down-regulate the gene expression of these pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS). capes.gov.br Reverse transcription-polymerase chain reaction (RT-PCR) and western blotting assays have confirmed that andrograpanin inhibits the expression of these genes at both the mRNA and protein levels. capes.gov.brnih.gov Further investigation has suggested that andrograpanin may be particularly effective at downregulating the post-translational modification of IL-12 p35 and p40 proteins. nih.gov

Post-translational Modulation of Proteins

Post-translational modification (PTM) is a process where proteins are chemically altered after translation, which can change their structure, interactions, and function. news-medical.netwikipedia.org Common PTMs include the addition of chemical groups like phosphates (phosphorylation) or acetyl groups (acetylation), which can switch proteins "on" or "off". news-medical.netthermofisher.com These modifications are crucial for regulating nearly all aspects of cell biology. thermofisher.com

Currently, direct evidence from scientific literature specifically detailing Andrograpanin's role in causing post-translational modifications such as phosphorylation, ubiquitination, or acetylation of proteins is limited. While the compound's anti-inflammatory effects, such as the inhibition of the NF-κB pathway, are well-documented, the specific upstream PTM events directly mediated by Andrograpanin are not yet fully elucidated. nih.gov For instance, the inhibition of IκBα degradation and p65 phosphorylation are key steps in modulating the NF-κB pathway, suggesting an indirect influence on these PTMs, though a direct enzymatic interaction by Andrograpanin has not been confirmed. nih.gov

Enzymatic Inhibition Research

Cyclooxygenase (COX) Isoform Interaction and Inhibition Profiles

Cyclooxygenase (COX) enzymes, which exist as COX-1 and COX-2 isoforms, are responsible for converting arachidonic acid into prostaglandins, molecules involved in inflammation and other physiological processes. unpad.ac.idnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. unpad.ac.idnih.gov Research indicates that Andrograpanin affects the rate of prostaglandin (B15479496) H2 (PGH2) formation by both COX-1 and COX-2. unpad.ac.idindexcopernicus.comresearchgate.net

One study demonstrated that Andrograpanin interacts more prolonged with COX-1 compared to COX-2. indexcopernicus.comresearchgate.net This suggests a higher affinity for the COX-1 isoform. indexcopernicus.com While its parent compound andrographolide (B1667393) shows weak inhibition, Andrograpanin demonstrates more significant inhibitory activity on the rate of PGH2 formation, particularly with COX-2, where a 2 µg/l concentration showed inhibition strength similar to the control drug, acetosal. indexcopernicus.comresearchgate.net This has led to suggestions that Andrograpanin could be a candidate for development as an anti-inflammatory agent. unpad.ac.idindexcopernicus.comresearchgate.net

Table 1: Observed Effects of Andrograpanin on COX Isoforms

IsoformObserved Interaction/InhibitionReference
COX-1 Interacts for a longer duration compared to COX-2, suggesting higher affinity. indexcopernicus.comresearchgate.net
COX-2 Inhibits the rate of PGH2 formation; at 2 µg/l, inhibition is comparable to acetosal. indexcopernicus.comresearchgate.net

Potential Inhibition of Viral Proteases (e.g., SARS-CoV-2 3CLpro)

The main protease (Mpro), or 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govdovepress.com Several in silico studies have identified Andrograpanin as a potential inhibitor of this enzyme. nih.govresearchgate.netjocpr.comjapsonline.com

Molecular docking simulations predict that Andrograpanin binds effectively to the active site of SARS-CoV-2 Mpro with strong binding affinities. nih.govjapsonline.com These theoretical experiments suggest that Andrograpanin could be a promising inhibitor of the viral protease. nih.gov One study reported a binding energy of -7.16 kcal/mol for Andrograpanin with Mpro. jocpr.com Further molecular dynamics simulations have shown that Andrograpanin forms stable interactions with key amino acid residues in the binding pocket of the protease, including the catalytic residue His41. nih.govpsgcas.ac.in

Table 2: In Silico Docking Results of Andrograpanin against SARS-CoV-2 Mpro (3CLpro)

StudyTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Shabnashmi PS, et al. (2020)SARS-CoV-2 main protease-7.16Not specified jocpr.com
Vijayakumar M, et al. (2022)SARS-CoV-2 Mpro (6LU7)Not specifiedHis41, Asn142 psgcas.ac.in
Majumdar M, et al. (2022)SARS-CoV-2 MproStrong affinity (value not specified)Binds to active site nih.gov

Interference with Quorum Sensing Systems in Microbial Pathogens

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. frontiersin.org This system regulates virulence factors and biofilm formation, making it a target for antimicrobial strategies. frontiersin.orgresearcher.lifenih.gov

Interaction with Quorum Sensing Proteins (e.g., RhlI, LasI, LasR, BswR)

Research has shown that Andrograpanin can interfere with the QS systems of pathogenic bacteria like Pseudomonas aeruginosa. researcher.lifenih.gov In silico molecular simulation studies have predicted that Andrograpanin interacts with key QS proteins, including LasI, LasR, RhlI, and the swarming motility protein BswR. researcher.lifenih.govresearchgate.net The Las and Rhl systems are the most well-known QS mechanisms in P. aeruginosa. cdnsciencepub.com The LasR protein is a transcriptional regulator that, when activated, controls the expression of numerous virulence genes. cdnsciencepub.comnih.govnih.gov By binding to these proteins, Andrograpanin can disrupt the signaling cascade that leads to biofilm formation and the production of virulence factors. nih.gov This has been suggested as a mechanism for its observed ability to inhibit biofilm development by P. aeruginosa. researcher.lifenih.gov

Table 3: Predicted Quorum Sensing Protein Interactions of Andrograpanin

OrganismTarget ProteinMethodFindingReference
Pseudomonas aeruginosaRhlI, LasI, LasR, BswRIn silico molecular simulationAndrograpanin is predicted to interact with these QS-related proteins. researcher.lifenih.govresearchgate.net

Impact on Endocytosis Processes in Cellular Responses

Endocytosis is a fundamental cellular process where cells internalize molecules by engulfing them. fiveable.me This process is vital for nutrient uptake, signal transduction, and pathogen entry. fiveable.mefrontiersin.org One of the major pathways is clathrin-mediated endocytosis (CME), which involves the protein clathrin forming a coated pit that buds off into a vesicle. frontiersin.orgcam.ac.uk

Specific research directly investigating the impact of Andrograpanin on endocytic processes is sparse. However, one review article mentions a study that indicates Andrograpanin interferes with the endocytosis process, though details of the specific study and mechanism were not provided. phcogrev.com The context suggests this interference may be linked to its cytotoxic or anti-inflammatory properties. For example, endocytosis can be influenced by various cellular stress conditions and signaling pathways. cell-stress.com Given Andrograpanin's effects on inflammatory signaling, it is plausible that it could indirectly modulate endocytic pathways involved in cellular responses to pathogens or inflammatory stimuli, but further direct experimental evidence is required to confirm this.

Therapeutic Potential and Translational Research of Andrograpanin in Disease Models

Preclinical Studies in Inflammatory Disease Models

Andrograpanin has been primarily investigated for its potent anti-inflammatory effects. Research has focused on its ability to modulate key signaling pathways involved in the inflammatory cascade. The compound is of particular interest for its potential use in conditions characterized by excessive inflammation, such as those induced by bacterial endotoxins, as well as in autoimmune disorders. biosynth.com

The anti-inflammatory properties of Andrograpanin have been demonstrated in models of inflammation induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. In studies using LPS-activated macrophage cells, Andrograpanin inhibited the overproduction of nitric oxide (NO) and several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12p70, in a dose-dependent manner. capes.gov.brijpsonline.com Mechanistic studies revealed that these effects are achieved by down-regulating the gene expression of inducible nitric oxide synthase (iNOS) and the cytokines themselves. ijpsonline.com Further investigation into the molecular mechanism pinpointed the downregulation of the p38 mitogen-activated protein kinase (MAPKs) signaling pathway as a key contributor to Andrograpanin's anti-inflammatory activity in macrophages. nih.govcapes.gov.brijpsonline.com

The therapeutic potential of Andrograpanin has also been evaluated in an LPS-induced endometritis model in mice and in bovine endometrial epithelial cells (bEECs). biosynth.comresearchgate.netnih.gov In these studies, Andrograpanin was shown to significantly reduce endometrial injury in the mouse model. biosynth.comresearchgate.net Both in vivo and in vitro, it markedly decreased the mRNA and protein levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. biosynth.comresearchgate.netnih.gov The underlying mechanism was linked to the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB pathway, as evidenced by Andrograpanin's ability to prevent the degradation of IκBα and the subsequent phosphorylation of p65. biosynth.comresearchgate.net

Model System Key Findings Signaling Pathway Reference(s)
LPS-stimulated Macrophages Reduced production of NO, TNF-α, IL-6, IL-12p70. p38 MAPKs nih.gov, capes.gov.br, ijpsonline.com
LPS-induced Mouse Endometritis Mitigated endometrial injury; decreased MPO activity. TLR4/NF-κB biosynth.com, researchgate.net, nih.gov
LPS-stimulated Bovine Endometrial Epithelial Cells (bEECs) Reduced mRNA and protein levels of IL-1β, IL-6, TNF-α. TLR4/NF-κB biosynth.com, researchgate.net, nih.gov
LPS-stimulated bEECs & Mouse Endometrium Inhibited IκBα degradation and p65 phosphorylation. TLR4/NF-κB biosynth.com, researchgate.net

Andrograpanin is considered a molecule of interest for its potential therapeutic use in inflammatory conditions such as arthritis and other autoimmune diseases. biosynth.com Its established role in inhibiting the NF-κB signaling pathway, a central regulator of inflammatory responses, provides a strong rationale for its investigation in this context. biosynth.com Animal studies focusing on the broader extract of Andrographis paniculata or its main constituent, andrographolide (B1667393), have shown efficacy in models of rheumatoid arthritis and multiple sclerosis. nih.govnih.govmdpi.com However, detailed preclinical studies focusing specifically on isolated Andrograpanin in arthritis and autoimmune disease models are not as extensively documented in the scientific literature. While its anti-inflammatory mechanisms are well-characterized in other models, further research is needed to delineate its specific efficacy and mechanisms in autoimmune conditions.

Murine Models of Lipopolysaccharide-Induced Inflammation (e.g., Macrophages, Endometritis)

Research in Infectious Disease Models

The utility of Andrograpanin extends to infectious disease research, where it has been studied for its ability to counteract bacterial defense mechanisms and its potential activity against viral proteins.

Andrograpanin has demonstrated significant efficacy against biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. In a notable study, Andrograpanin exhibited a synergistic effect with the antibiotic gentamicin (B1671437), significantly inhibiting biofilm production by Pseudomonas aeruginosa. imrpress.commdpi.com The mechanism of action involves the disruption of key bacterial processes. Andrograpanin was found to impair the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm, and to reduce the synthesis of several virulence factors. mdpi.com

In silico molecular simulations provided further insight, predicting that Andrograpanin can interact with key proteins in the P. aeruginosa quorum sensing (QS) system, a cell-to-cell communication network that regulates biofilm formation and virulence. mdpi.com

Target Protein (in P. aeruginosa) Function Type of Study Reference(s)
RhlI, LasI, LasR Quorum Sensing In silico (Molecular Simulation) mdpi.com
BswR Swarming Motility In silico (Molecular Simulation) mdpi.com

Research into the antiviral properties of Andrograpanin has primarily been conducted through computational models. An in silico molecular docking study investigated the potential of Andrograpanin to act as an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. phcogrev.com The study calculated the binding energy of Andrograpanin to the protease, which is an indicator of the stability of the interaction. phcogrev.com While research has been conducted on other compounds from Andrographis paniculata, such as 14-deoxy-11,12-didehydroandrographolide, against viruses like HIV, specific experimental data on Andrograpanin's efficacy in viral infection models remains limited. longdom.org

Compound Target Binding Energy (kcal/mol) Type of Study Reference(s)
Andrograpanin SARS-CoV-2 Main Protease -7.16 In silico (Molecular Docking) phcogrev.com
Andrographolide SARS-CoV-2 Main Protease -8.62 In silico (Molecular Docking) phcogrev.com
Neoandrographolide (B1678159) SARS-CoV-2 Main Protease -6.93 In silico (Molecular Docking) phcogrev.com
14-deoxyandrographolide SARS-CoV-2 Main Protease -8.03 In silico (Molecular Docking) phcogrev.com
Chloroquine (Standard) SARS-CoV-2 Main Protease -6.37 In silico (Molecular Docking) phcogrev.com
Hydroxychloroquine (Standard) SARS-CoV-2 Main Protease -5.26 In silico (Molecular Docking) phcogrev.com

Efficacy against Biofilm-Associated Infections (e.g., Pseudomonas aeruginosa)

Andrograpanin in Cancer Research Models

Andrograpanin is recognized as a molecule of interest in cancer research due to its ability to modulate immune function. biosynth.com While much of the anticancer research on Andrographis paniculata has centered on the more abundant compound, andrographolide, studies on fractions containing Andrograpanin have shown promising results. imrpress.com

A. paniculata Fraction Key Components Bioactivity Finding Cancer Cell Line Reference(s)
50% Methanolic Fraction (F2) Andrographolide, 14-deoxy-11,12-didehydroandrographolide, Neoandrographolide, Andrograpanin Highest cytotoxic activity among fractions tested (IC₅₀ = 32.46 µg/mL). CACO-2 (Colorectal Adenocarcinoma) longdom.org

Studies in Hematological Malignancies (e.g., HL-60 cells)

Research specifically investigating the effects of Andrograpanin on hematological malignancy cell lines such as HL-60 is limited in the currently available scientific literature. Most of the existing research on the anti-leukemic properties of compounds derived from Andrographis paniculata has centered on Andrographolide.

For context, studies on the related compound, Andrographolide, have shown that it can induce apoptosis and inhibit the proliferation of various cancer cell lines, including the human promyelocytic leukemia cell line, HL-60. researchgate.netf1000research.com For instance, Andrographolide has been reported to arrest the cell cycle in the G0/G1 phase in HL-60 cells. nih.gov It has also been observed to induce apoptosis in these cells through a mechanism involving the intrinsic mitochondria-dependent pathway, which includes the regulation of pro-apoptotic markers like Bax and cytochrome c.

While Andrograpanin is a known bioactive constituent of Andrographis paniculata, direct studies on its efficacy and mechanisms of action in hematological cancer models like HL-60 cells are not extensively documented. longdom.orglongdom.org Further research is required to determine if Andrograpanin shares the anti-leukemic properties of Andrographolide or possesses its own unique therapeutic potential in this context.

Exploration in Solid Tumor Models (e.g., Prostate Cancer)

Similar to hematological malignancies, direct and extensive research on the specific effects of Andrograpanin on solid tumor models, including prostate cancer, is not widely available in published studies. The bulk of research into the anti-cancer properties of Andrographis paniculata extracts has focused on Andrographolide.

Andrographolide has demonstrated anti-cancer activities in various prostate cancer cell lines. nih.gov Studies have shown it can inhibit cell viability, decrease cell migration and invasion, and induce apoptosis in both androgen-dependent and androgen-independent prostate cancer cells. nih.gov Mechanistically, Andrographolide has been found to modulate various cellular pathways, including the inhibition of cell cycle regulators and chemokine receptors like CXCR3 and CXCR7. nih.gov Furthermore, in vivo studies using mouse xenograft models have indicated that Andrographolide can reduce prostate tumor growth. nih.gov

While a review article has mentioned the potential of Andrographis paniculata-derived compounds, including Andrograpanin, in the context of metabolic syndrome-associated prostate cancer, it primarily highlights the anti-inflammatory actions of these compounds rather than direct cytotoxic or anti-proliferative effects on prostate cancer cells. japsonline.com This suggests a potential indirect role in modulating the tumor microenvironment. However, dedicated studies to elucidate the direct impact of Andrograpanin on prostate cancer cells and its potential as a therapeutic agent are needed.

Investigation of Andrograpanin in Metabolic Syndrome Associated Pathologies

Andrograpanin, a diterpenoid lactone derived from Andrographis paniculata, has been investigated for its anti-inflammatory properties, which are highly relevant to the pathologies associated with metabolic syndrome. ncats.iocapes.gov.br Metabolic syndrome is characterized by a state of chronic, low-grade inflammation, which contributes to the development of associated conditions. nih.govmnilifestyle.co.za The ability of Andrograpanin to modulate inflammatory pathways suggests its potential as a therapeutic agent in this context. biosynth.com

Research has identified Andrograpanin as a hydrolysate of neoandrographolide and a component of the traditionally used medicinal plant Andrographis paniculata, which has been employed for its anti-inflammatory and anti-infective properties. capes.gov.brmedkoo.com

Modulation of Related Inflammatory Markers in Metabolic Contexts

The inflammatory state in metabolic syndrome involves the dysregulation of various signaling molecules, including pro-inflammatory cytokines. foodandnutritionjournal.org Research has demonstrated that Andrograpanin can directly modulate key inflammatory pathways.

A significant finding is the ability of Andrograpanin to inhibit the production of pro-inflammatory cytokines. In a study using lipopolysaccharide (LPS)-induced macrophage cells, a model often used to study inflammatory responses, Andrograpanin was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12p70 in a dose-dependent manner. ncats.io Specifically, at a concentration of 1.5 μM, Andrograpanin significantly inhibited the expression of IL-6, with near-complete inhibition observed at 90 μM. japsonline.com This inhibitory effect on cytokine production is attributed to its ability to down-regulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. ncats.iocapes.gov.br

The modulation of these inflammatory markers by Andrograpanin is significant in the context of metabolic syndrome, where elevated levels of cytokines like IL-6 are implicated in insulin (B600854) resistance and other pathological processes. foodandnutritionjournal.org

Table 1: Effect of Andrograpanin on Inflammatory Markers in LPS-Induced Macrophages

Inflammatory Marker Concentration of Andrograpanin Observed Effect Reference
IL-6 1.5 μM Significant inhibition of expression japsonline.com
IL-6 90 μM Almost complete inhibition of expression japsonline.com
TNF-α 15-90 μM Dose-dependent inhibition ncats.io
IL-12p70 15-90 μM Dose-dependent inhibition ncats.io

Structure Activity Relationship Sar Studies of Andrograpanin and Its Analogues

Identification of Key Structural Moieties for Pharmacological Activities

Direct and extensive SAR studies on andrograpanin that identify its key structural moieties for pharmacological activity are limited. However, based on its known biological activities and its structural similarity to the well-studied andrographolide (B1667393), certain features of the andrograpanin molecule are likely crucial for its bioactivity. Andrograpanin's structure is characterized by a diterpene lactone core. mdpi.com

Andrograpanin has been noted for its anti-inflammatory effects, which involve the downregulation of p38 MAPKs signaling pathways in lipopolysaccharide-induced macrophage cells. academindex.com It also demonstrates inhibitory effects on the chemokine-directed movement of cells, a process linked to the inhibition of CXCR4 receptor internalization. phcogrev.com Furthermore, andrograpanin has shown activity against Enterovirus 71 (EV71). frontiersin.org The specific molecular interactions driving these activities are an area for further research.

Impact of Structural Modifications on Efficacy and Potency

There is a scarcity of published research detailing the systematic structural modification of andrograpanin and the resulting impact on efficacy and potency. The majority of modification efforts in this class of compounds have utilized andrographolide as the starting scaffold due to its higher natural abundance and potent biological activities. researchgate.netresearchgate.net

Design and Synthesis of Andrograpanin Derivatives for Enhanced Biological Activity

The rational design and synthesis of novel andrograpanin derivatives with enhanced biological activity is an area ripe for exploration but currently underexplored in the scientific literature. The general strategy for creating more potent analogues of diterpenoid lactones involves targeting specific functional groups for chemical transformation.

While researchers have successfully synthesized a wide array of andrographolide derivatives to improve properties like bioavailability and target selectivity, similar dedicated programs for andrograpanin are not apparent in published studies. researchgate.netresearchgate.net The knowledge gained from andrographolide research could, in principle, be applied to andrograpanin. For example, the introduction of quinoline (B57606) moieties has been shown to be a potential strategy for developing antiviral agents from andrographolide scaffolds, a concept that could potentially be transferred to andrograpanin. nih.gov However, without experimental data from the synthesis and biological evaluation of such andrograpanin derivatives, any discussion remains speculative.

Comparative Research and Synergistic Effects of Andrograpanin

Comparison of Andrograpanin's Activities with Other Andrographis paniculata Diterpenoids (e.g., Andrographolide (B1667393), Neoandrographolide)

Andrographis paniculata contains a variety of bioactive diterpenoids, with Andrographolide, Neoandrographolide (B1678159), and Andrograpanin being among the most studied. jst.go.jpnih.gov Andrographolide is the most abundant and is recognized for a wide spectrum of pharmacological properties, including potent anti-inflammatory, anti-cancer, and immunomodulatory effects. nih.govphcogrev.com Neoandrographolide is also a significant constituent, noted for its anti-inflammatory, anti-infective, and hepatoprotective activities. nih.govwindows.net

Andrograpanin, a less abundant compound, is structurally related to neoandrographolide and is, in fact, a hydrolysate of it in vivo and in vitro. capes.gov.br Research indicates that Andrograpanin shares some biological activities with its counterparts, particularly in the realm of inflammation and infection. nih.govwindows.netfrontiersin.org

Anti-inflammatory Activity: All three compounds exhibit anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways. biosynth.comphcogrev.com Andrograpanin has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12p70 in lipopolysaccharide (LPS)-activated macrophage cells. capes.gov.br Its mechanism involves the down-regulation of the p38 mitogen-activated protein kinase (MAPKs) signaling pathway. capes.gov.br

A comparative study on the inhibition of NO production in LPS-induced murine macrophages revealed differences in potency. While Andrographolide is a known suppressor of NO production, both Andrograpanin and Neoandrographolide inhibited NO production in a concentration-dependent manner, but with a reported IC₅₀ value of over 100 µM, suggesting a lower potency in this specific assay compared to other derivatives. nih.gov Conversely, some research suggests that neoandrographolide may be a more potent anti-inflammatory metabolite than andrographolide. acs.org

Anti-infective and Immunomodulatory Activity: Andrograpanin is described as having both anti-inflammatory and anti-infective properties. nih.govwindows.netfrontiersin.org In a study investigating compounds from A. paniculata for their ability to inhibit Enterovirus 71, Andrograpanin was identified as a bioactive constituent. frontiersin.org It has also been found to have an IFNγ-inducing effect in a T-cell line transactivation assay, suggesting a role in activating immune responses. frontiersin.org

Table 1: Comparative Bioactivities of Andrographis paniculata Diterpenoids

Compound Primary Bioactivities Reported Mechanism of Action Notes
Andrograpanin Anti-inflammatory, Anti-infective, Immunomodulatory. nih.govwindows.netfrontiersin.org Inhibits NO and pro-inflammatory cytokines via down-regulation of p38 MAPKs pathway. capes.gov.br Induces IFNγ. frontiersin.org
Andrographolide Anti-inflammatory, Anti-cancer, Immunomodulatory, Anti-infective, Hepatoprotective. nih.govphcogrev.comnih.gov Inhibits NF-κB and ERK1/2 pathways. phcogrev.com Induces cell cycle arrest. nih.gov
Neoandrographolide Anti-inflammatory, Anti-infective, Hepatoprotective, Antiviral. nih.govwindows.netnih.gov Potent anti-inflammatory; inhibits NO production. nih.govacs.org

Studies on Combination Therapies Involving Andrograpanin

The exploration of synergistic effects when combining phytochemicals with other compounds is a promising area of research aimed at enhancing therapeutic outcomes. biosynth.com While studies focusing specifically on Andrograpanin in combination therapies are emerging, research on the broader extracts of Andrographis paniculata and its major constituent, andrographolide, provides a strong rationale for such investigations.

A notable study demonstrated the synergistic potential of Andrograpanin in combating bacterial biofilms. Research showed that Andrograpanin (at 0.15 mM) significantly inhibited biofilm production by Pseudomonas aeruginosa when used in the presence of the antibiotic gentamicin (B1671437) (at 0.0084 mM). researchgate.net This suggests that Andrograpanin can enhance the efficacy of conventional antibiotics against resistant bacterial structures. The proposed mechanism involves the impairment of extracellular polymeric substances and other virulence factors. researchgate.net

Furthermore, studies on andrographolide have shown its potential in combination cancer chemotherapy. It has been found to induce synergistic apoptosis when combined with 5-Fluorouracil and to enhance the sensitivity of cancer cells to doxorubicin. nih.gov Another study highlighted the therapeutic advantage of combining andrographolide with D-penicillamine in treating copper toxicosis, where the combination was more effective than monotherapy in reducing liver fibrosis and cell death. researchgate.netnih.gov These findings with andrographolide suggest that other structurally related diterpenoids like Andrograpanin could also serve as valuable adjuncts in combination regimens.

The use of fixed-combination herbal products like 'Kan Jang', which contains an Andrographis paniculata extract, in treating upper respiratory tract infections, inherently relies on the synergistic effects of its multiple constituents, including Andrograpanin. nih.gov The positive outcomes of such combination products in clinical settings further support the concept that the combined action of these diterpenoids is more effective than the individual compounds alone. nih.gov

Table 2: Examples of Combination Studies with Andrographis Compounds

Compound(s) Combined With Therapeutic Area Observed Synergistic Effect
Andrograpanin Gentamicin Anti-bacterial Significant inhibition of Pseudomonas aeruginosa biofilm production. researchgate.net
Andrographolide 5-Fluorouracil Anti-cancer Induction of synergistic apoptosis in cancer cells. nih.gov
Andrographolide D-penicillamine Copper Toxicosis Enhanced reduction of liver fibrosis and hepatocyte apoptosis. researchgate.netnih.gov
Andrographis paniculata Extract Eleutherococcus senticosus (in Kan Jang) Respiratory Infections Positive effect in treating acute upper respiratory tract infections. nih.gov

Research Methodologies and Analytical Approaches Applied to Andrograpanin Studies

Cellular and Molecular Biology Techniques

The biological activities of Andrograpanin have been investigated using a variety of cellular and molecular biology techniques. These methodologies have been crucial in elucidating the compound's mechanisms of action at a molecular level, particularly concerning its anti-inflammatory, immunomodulatory, and anti-biofilm properties.

In Vitro Anti-Inflammatory and Immunomodulatory Studies

A significant portion of the research on Andrograpanin has focused on its effects on inflammatory pathways in various cell models. Macrophage cell lines, such as RAW 264.7, are commonly used and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. medchemexpress.comnih.govcapes.gov.br

Key techniques and findings from these studies include:

Nitric Oxide (NO) Production Assays: The Griess method is employed to measure the production of nitric oxide (NO), a pro-inflammatory mediator. Studies show that Andrograpanin inhibits LPS-induced NO production in a dose-dependent manner in macrophage cells. medchemexpress.comnih.govcapes.gov.br

Cytokine Production Analysis: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), are measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) for protein levels and quantitative Polymerase Chain Reaction (qPCR) for mRNA levels. researchgate.net Research indicates that Andrograpanin significantly suppresses the production and gene expression of these cytokines in LPS-stimulated macrophages. nih.govcapes.gov.brresearchgate.net

Western Blotting: This technique is used to analyze the expression of key proteins involved in inflammatory signaling pathways. Research has demonstrated that Andrograpanin inhibits the expression of inducible nitric oxide synthase (iNOS). nih.govcapes.gov.br Furthermore, it has been shown to down-regulate the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical component of a major inflammatory signaling pathway. medchemexpress.comnih.govcapes.gov.brtargetmol.com Other studies have shown that Andrograpanin can inhibit the degradation of IκBα and the phosphorylation of p65, key events in the activation of the NF-κB pathway. biosynth.commedkoo.com

Chemotaxis Assays: The effect of Andrograpanin on cell migration has been studied using chemotaxis assays. One study found that Andrograpanin enhances the chemotaxis of leukocytes, including Jurkat, THP-1, and peripheral blood lymphocyte (PBL) cells, towards the chemokine SDF-1α. medchemexpress.comtargetmol.com

Cell Viability Assays: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, cell viability is often assessed using methods like the Trypan Blue assay. For instance, Andrograpanin's antiproliferative activity has been evaluated against human HL60 cells. medchemexpress.com

Table 1: Summary of In Vitro Anti-Inflammatory Effects of Andrograpanin

Cell LineStimulantTechnique UsedFindingReference(s)
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Griess Assay, RT-PCR, Western BlotInhibited NO production; Down-regulated iNOS and pro-inflammatory cytokine gene expression; Down-regulated p38 MAPKs signaling pathways. medchemexpress.comnih.govcapes.gov.br
Jurkat, THP-1, PBL cellsChemokine SDF-1αChemotaxis AssayEnhanced leukocyte chemotaxis. medchemexpress.comtargetmol.com
Human HL60 cellsN/ATrypan Blue AssayExhibited antiproliferative activity. medchemexpress.com
Bovine Endometrial Epithelial CellsLipopolysaccharide (LPS)Western BlotInhibited IκBα degradation and p65 phosphorylation (NF-κB pathway). medkoo.com

Anti-Biofilm and Quorum Sensing Inhibition Studies

The potential of Andrograpanin to interfere with bacterial biofilms has been explored, particularly against Pseudomonas aeruginosa.

Microscopy Techniques: To visualize the structural impact on biofilms, a range of advanced microscopy methods are utilized. These include fluorescence microscopy, atomic force microscopy (AFM), and field emission scanning electron microscopy (FESEM), which have collectively shown that Andrograpanin alters the biofilm structure. nih.gov

Virulence Factor Production Analysis: The effect of Andrograpanin on the production of extracellular polymeric substances (EPS) and other virulence factors is investigated to understand its mechanism of action against bacterial pathogens. nih.gov

In Silico and Molecular Modeling Studies

Computational methods, primarily molecular docking, have been extensively used to predict the binding affinity and interaction of Andrograpanin with various protein targets. This approach provides insights into potential mechanisms of action that can be later verified by in vitro or in vivo experiments.

Mechanism Prediction: In the context of its anti-biofilm activity against Pseudomonas aeruginosa, molecular simulation studies predicted that Andrograpanin interacts with quorum sensing proteins such as RhlI, LasI, LasR, and the swarming motility protein BswR. nih.gov

Antiviral Target Prediction: Molecular docking has been used to evaluate Andrograpanin as a potential inhibitor of viral proteins. For example, it was shown to have a high binding energy with the neuraminidase (NA) protein of the H1N1 influenza virus and the main protease of SARS-CoV-2. jmbfs.orgjmbfs.orgjocpr.com

Other Therapeutic Targets: The interaction of Andrograpanin has been computationally modeled with other proteins implicated in disease, such as glucokinase (relevant to diabetes) and NOTCH1 (a protein in a signaling pathway relevant to cancer). rjptonline.orgbioinformation.net

Table 2: Summary of In Silico Molecular Docking Studies of Andrograpanin

Target ProteinDisease ContextKey FindingReference(s)
Quorum sensing proteins (RhlI, LasI, LasR), BswRBacterial Biofilm (P. aeruginosa)Predicted interaction with key proteins involved in biofilm formation and motility. nih.gov
Neuraminidase (NA)Influenza (H1N1)Showed high binding energy to the active site of the NA protein. jmbfs.orgjmbfs.org
Main ProteaseSARS-CoV-2Predicted as a potential inhibitor. jocpr.com
GlucokinaseDiabetes MellitusPredicted to dock well with the target protein, suggesting a potential role in blood glucose regulation. rjptonline.org
NOTCH1Gastric CancerDocumented binding features with proteins in the Notch-signaling pathway. bioinformation.net

Q & A

Q. What are the primary mechanisms underlying Andrograpanin’s anti-inflammatory effects?

Andrograpanin exerts anti-inflammatory effects through multiple pathways:

  • p38 MAPK inhibition : It suppresses LPS-induced p38 MAPK signaling in macrophages, reducing pro-inflammatory cytokine production .
  • COX enzyme modulation : Andrograpanin inhibits PGH2 formation by interacting with both COX-1 and COX-2 isoforms, as shown via TMPD oxidation assays .
  • In vitro validation : Studies use LPS-induced macrophage models and enzyme activity assays to quantify inhibition .

Q. How is Andrograpanin quantified in Andrographis paniculata extracts?

A validated HPLC method with UV detection (210–220 nm) is employed, using reference standards for identification. Key steps include:

  • Chromatographic separation : C18 columns with gradient elution (water-acetonitrile) .
  • Quality control : Quantification of diterpene lactones (e.g., andrograpanin content ranges from 0.25% to 4.46% in plant samples) .
  • Validation : Precision (RSD <3%) and recovery rates ensure accuracy .

Q. What in silico approaches validate Andrograpanin’s interaction with viral proteases?

Molecular docking and dynamics (MD) simulations are critical:

  • Docking : Andrograpanin shows strong binding affinity (−8.61 kcal/mol) with SARS-CoV-2 Mpro, forming hydrogen bonds at active-site residues (e.g., His41, Cys145) .
  • MD simulations : Stable protein-ligand interactions (RMSD <4 Å over 50 ns) and MMGBSA scoring confirm competitive inhibition against the N3 inhibitor .
  • ADMET profiling : Predicts low toxicity and favorable pharmacokinetics .

Advanced Research Questions

Q. How do researchers resolve contradictions in Andrograpanin’s efficacy across inflammation models?

Discrepancies arise from:

  • Model specificity : LPS-induced macrophages emphasize p38 MAPK inhibition , while COX-1/2 assays highlight enzyme modulation .
  • Dosage variability : Anti-inflammatory effects are dose-dependent, with higher concentrations (>10 µM) required for COX inhibition .
  • Phytochemical variability : Geographical origin affects andrograpanin content in plant extracts, impacting bioactivity .
  • Methodological rigor : Cross-validation using knockout models or pathway-specific inhibitors (e.g., SB203580 for p38) clarifies mechanistic contributions .

Q. What experimental designs are critical for assessing Andrograpanin’s dual inhibition of COX and MAPK pathways?

Key strategies include:

  • Orthogonal assays : Pair Western blotting (p-p38 detection) with prostaglandin ELISA to quantify pathway-specific effects .
  • Selective inhibitors : Use NS-398 (COX-2 inhibitor) or SB203580 (p38 inhibitor) to isolate mechanisms .
  • Dose-response curves : Establish IC50 values for both pathways (e.g., COX-1 IC50 ≈ 15 µM vs. p38 IC50 ≈ 5 µM) .
  • Time-course studies : Monitor temporal differences in pathway activation (e.g., early p38 suppression vs. late COX inhibition) .

Q. How to optimize molecular dynamics (MD) parameters when simulating Andrograpanin’s binding to SARS-CoV-2 Mpro?

Best practices include:

  • Simulation length : ≥50 ns to ensure equilibrium (validated via RMSD/RMSF plots) .
  • Force fields : AMBER or CHARMM for protein-ligand systems, with TIP3P water models .
  • Binding free energy : Calculate MMGBSA scores (e.g., −45 kcal/mol for Andrograpanin-Mpro) .
  • Control comparisons : Benchmark against co-crystallized ligands (e.g., N3 inhibitor) to validate docking poses .

Q. What strategies address batch variability in Andrograpanin sourcing for reproducible research?

Mitigation approaches:

  • Standardized cultivation : Grow A. paniculata under controlled environmental conditions (light, soil) to minimize phytochemical variation .
  • Phytochemical profiling : Use HPLC to quantify diterpene lactones (e.g., andrograpanin, andrographolide) in each batch .
  • Synthetic analogs : Develop semi-synthetic derivatives to ensure purity and consistency .
  • Collaborative repositories : Share characterized extracts via platforms like NPASS or PubChem .

Methodological Considerations

  • For in vitro studies : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate cell viability via MTT/WST-1 assays .
  • For in silico studies : Use multiple docking software (AutoDock, Schrödinger) to cross-validate binding poses .
  • For phytochemical analysis : Adhere to USP guidelines for herbal extract standardization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Andrograpanin (Standard)
Reactant of Route 2
Andrograpanin (Standard)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.